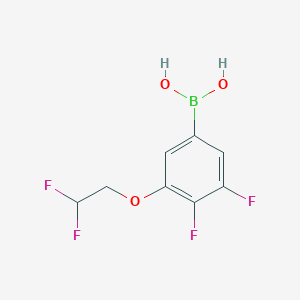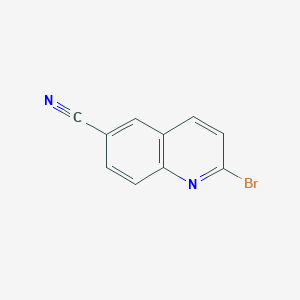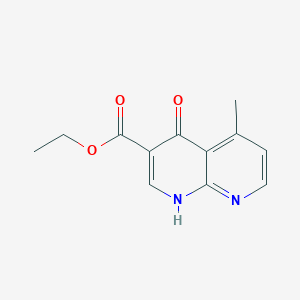
Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the condensation of cyclobutylamine with a suitable indazole precursor. One common method includes the reaction of cyclobutylamine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, followed by cyclization to form the indazole ring . The reaction conditions often require the use of a catalyst, such as copper acetate, and an oxidizing agent, like oxygen, to facilitate the formation of the N-N bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indazole derivatives. Substitution reactions can result in various substituted indazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and infectious diseases.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For instance, indazole derivatives are known to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
- 3-amino-1H-indazole-1-carboxamides
Uniqueness
Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and interaction with molecular targets compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)9-5-6-11-10(7-9)12(15-14-11)8-3-2-4-8/h8-9H,2-7H2,1H3,(H,14,15) |
Clave InChI |
GMYJKRUYTFQXCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(C1)C(=NN2)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)




![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)





